

Application Notes and Protocols for CHIR 98014 in Organoid Culture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CHIR 98024

Cat. No.: B1684117

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Introduction

CHIR 98014 is a potent and highly selective small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK3).[1] It functions by competing with ATP, effectively blocking the kinase activity of both GSK3 α and GSK3 β isoforms with IC₅₀ values in the nanomolar range. This inhibition plays a crucial role in activating the canonical Wnt/ β -catenin signaling pathway. In the absence of Wnt ligands, GSK3 is part of a "destruction complex" that phosphorylates β -catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK3, CHIR 98014 prevents the phosphorylation of β -catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus. In the nucleus, β -catenin partners with TCF/LEF transcription factors to activate the expression of Wnt target genes. These target genes are instrumental in regulating cell proliferation, differentiation, and fate decisions, which are fundamental processes in organoid development.

The application of CHIR 98014 in organoid culture leverages its ability to potently activate Wnt signaling, a key pathway in the development and maintenance of various organoids, including but not limited to intestinal, cerebral, and lung organoids. It is often used during the initial stages of differentiation from pluripotent stem cells (PSCs) to specify endodermal and neuroectodermal fates and to maintain the stem cell pool within established organoids.

Data Presentation

The following tables summarize the quantitative effects of GSK3 inhibition on organoid cultures. It is important to note that while CHIR 98014 is a potent GSK3 inhibitor, much of the published quantitative data in organoid research utilizes its close analog, CHIR 99021. Given their similar mechanism of action, the data presented for CHIR 99021 can serve as a valuable reference for optimizing the use of CHIR 98014.

Table 1: Dose-Dependent Effects of GSK3 Inhibition (CHIR 99021) on Cerebral Organoid Development

Concentration	Effect on Organoid Size	Effect on Proliferation (KI67+)	Effect on Apoptosis (Cleaved Caspase-3)	Effect on Neuronal Progenitor Markers (SOX2, PAX6)	Effect on Radial Glia Marker (BLBP)
1 μ M	Increased	Increased (1.5-fold)	Decreased (1.3-fold)	Increased (SOX2: 1.5-fold, PAX6: 1.8-fold)	Increased (2.1-fold)
10 μ M	Decreased	Decreased (1.6-fold)	Decreased (3-fold)	-	-
50 μ M	Growth Arrest	-	-	-	-

*Data is derived from studies on CHIR 99021 and serves as a proxy for CHIR 98014.[\[2\]](#)

Table 2: Effect of Wnt Pathway Activation on Intestinal Organoid Formation Efficiency

Condition	Organoid Forming Efficiency (OFE)
Basal Medium	Low
Basal Medium + Wnt3a	Slight Increase
Basal Medium + CHIR 99021	High

*This data highlights the importance of Wnt activation, for which CHIR 98014 is a potent agonist, in the efficient formation of intestinal organoids.

Experimental Protocols

The following are generalized protocols for the application of CHIR 98014 in the generation of intestinal and cerebral organoids from human pluripotent stem cells (hPSCs). Researchers should optimize concentrations and timings for their specific cell lines and experimental goals.

Protocol 1: Generation of Human Intestinal Organoids from hPSCs

This protocol outlines the directed differentiation of hPSCs into intestinal organoids, a process that typically involves a step-wise induction through definitive endoderm and hindgut specification.

Materials:

- hPSCs (e.g., iPSCs or ESCs)
- Matrigel® or other suitable basement membrane extract
- Reagents:
 - CHIR 98014 (stock solution in DMSO)
 - Activin A
 - FGF4
 - Noggin
 - R-spondin 1
 - EGF
 - Y-27632 (ROCK inhibitor)

- Media:
 - hPSC maintenance medium
 - Definitive Endoderm (DE) Induction Medium: RPMI 1640 with B27 supplement, Activin A (100 ng/mL)
 - Hindgut Specification Medium: RPMI 1640 with B27 supplement, FGF4 (500 ng/mL), and CHIR 98014 (1-3 μ M)
 - Intestinal Organoid Maturation Medium: Advanced DMEM/F12 with B27 and N2 supplements, Noggin (100 ng/mL), R-spondin 1 (500 ng/mL), and EGF (50-100 ng/mL)

Procedure:

- hPSC Culture: Maintain hPSCs in an undifferentiated state on Matrigel-coated plates with appropriate hPSC maintenance medium.
- Definitive Endoderm Induction (Days 0-3):
 - When hPSCs reach 70-80% confluency, replace the maintenance medium with DE Induction Medium.
 - Culture for 3 days, changing the medium daily.
- Hindgut Specification (Days 3-7):
 - On day 3, replace the DE Induction Medium with Hindgut Specification Medium containing FGF4 and CHIR 98014.
 - Culture for an additional 4 days, changing the medium daily. During this stage, three-dimensional spheroids will begin to form and detach from the monolayer.
- Spheroid Collection and Embedding (Day 7):
 - Carefully collect the floating hindgut spheroids.
 - Embed the spheroids in droplets of Matrigel on a pre-warmed culture plate.

- Allow the Matrigel to solidify at 37°C for 15-20 minutes.
- Intestinal Organoid Maturation (Day 7 onwards):
 - Overlay the Matrigel domes with Intestinal Organoid Maturation Medium. For the first 24-48 hours, supplement the medium with Y-27632 (10 µM) to enhance cell survival.
 - Change the medium every 2-3 days.
 - Organoids will expand and develop crypt-villus-like domains over the next 2-4 weeks.
- Organoid Maintenance and Passaging:
 - Passage organoids every 7-14 days by mechanically disrupting them into smaller fragments and re-embedding them in fresh Matrigel.

Protocol 2: Generation of Cerebral Organoids from hPSCs

This protocol describes a method for generating cerebral organoids, which recapitulate aspects of early human brain development.

Materials:

- hPSCs (e.g., iPSCs or ESCs)
- Matrigel®
- Reagents:
 - CHIR 98014 (stock solution in DMSO)
 - Y-27632 (ROCK inhibitor)
 - Dual SMAD inhibitors (e.g., SB431542 and Noggin or Dorsomorphin)
- Media:
 - hPSC maintenance medium

- Embryoid Body (EB) Formation Medium: hPSC medium without bFGF, supplemented with Y-27632 (10 μ M).
- Neural Induction Medium: DMEM/F12 with N2 supplement, Glutamax, MEM-NEAA, and heparin.
- Neural Differentiation Medium: DMEM/F12 and Neurobasal medium (1:1) with N2 and B27 supplements, and Glutamax.
- Cerebral Organoid Maturation Medium: Neural Differentiation Medium supplemented with BDNF and GDNF.

Procedure:

- Embryoid Body (EB) Formation (Days 0-5):
 - Dissociate hPSCs into a single-cell suspension.
 - Seed 9,000 cells per well in a 96-well ultra-low attachment U-bottom plate in EB Formation Medium to form EBs.
- Neural Induction (Days 5-11):
 - On day 5, transfer the EBs to a low-attachment 24-well plate containing Neural Induction Medium.
 - Change the medium every other day.
- Neural Differentiation and CHIR 98014 Treatment (Day 11 onwards):
 - On day 11, embed the neuroepithelial tissues in Matrigel droplets.
 - Transfer the embedded tissues to a spinning bioreactor or an orbital shaker containing Neural Differentiation Medium.
 - Application of CHIR 98014: For applications requiring modulation of Wnt signaling (e.g., to influence dorsoventral patterning), CHIR 98014 can be added to the Neural Differentiation Medium at this stage. A starting concentration of 1 μ M is recommended, with further

optimization based on experimental needs.^[2] The duration of treatment will depend on the desired outcome and should be empirically determined.

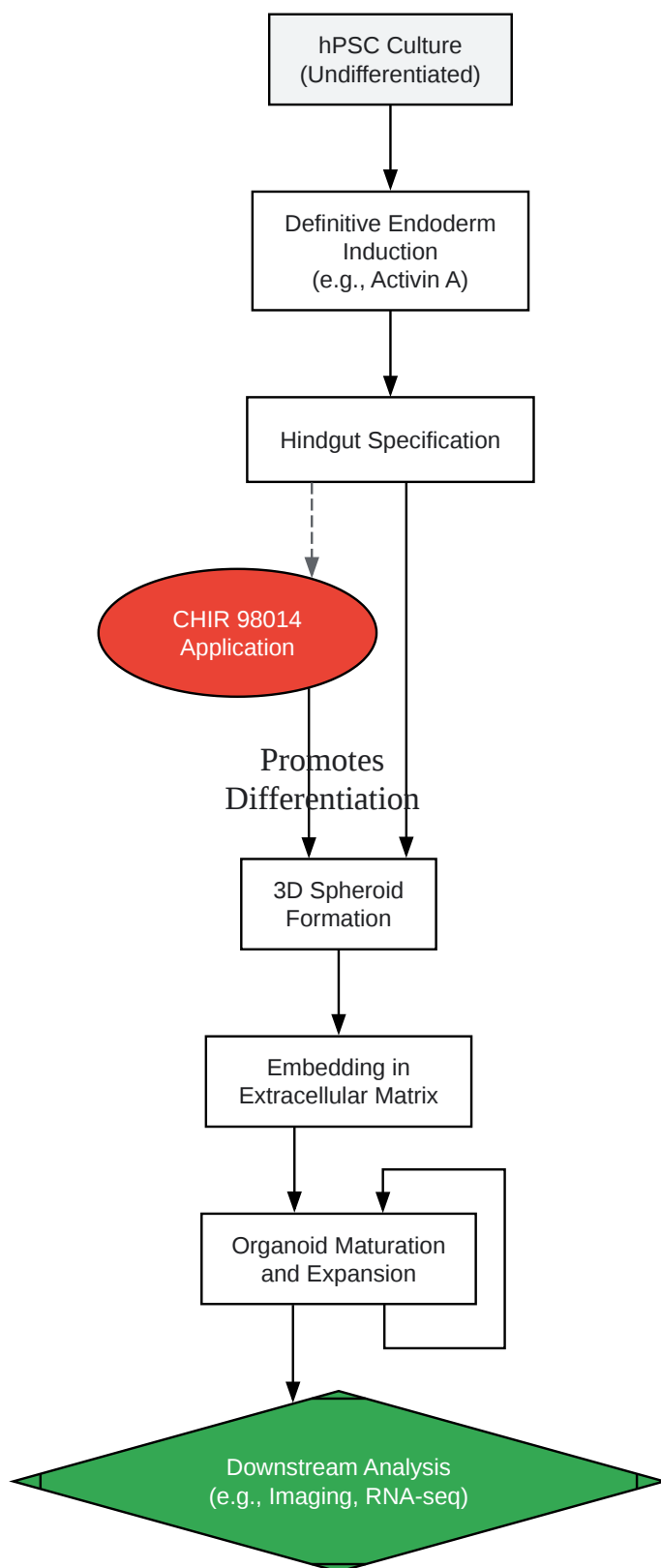
- Cerebral Organoid Maturation (Day 15 onwards):
 - Continue culture in a spinning bioreactor or on an orbital shaker, changing the medium every 2-3 days.
 - For long-term culture and maturation, switch to Cerebral Organoid Maturation Medium.
 - Organoids will increase in size and complexity, developing distinct brain regions over several weeks to months.

Mandatory Visualization

Wnt/ β -Catenin Signaling Pathway

Caption: Wnt/ β -catenin signaling pathway with and without Wnt ligand/CHIR 98014.

Experimental Workflow for Organoid Generation from hPSCs



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Caption: Generalized workflow for directed differentiation of hPSCs into organoids.

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References

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- 2. Generating Homogeneous Brain Organoids from Human iPSCs | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [Application Notes and Protocols for CHIR 98014 in Organoid Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684117#step-by-step-guide-for-chir-98024-application-in-organoid-culture]

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